molecular formula C24H42O12 B14082268 Crotonionoside C

Crotonionoside C

Cat. No.: B14082268
M. Wt: 522.6 g/mol
InChI Key: JRBOWEBYZVKAGB-GKVCMWFDSA-N
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Description

Crotonionoside C is a megastigmane glycoside that was isolated from the leaves of the subtropical plant Croton cascarilloides . It is one of the megastigmane glycosides, crotonionosides A–G, identified through phytochemical studies on this plant species . Compounds from the genus Croton are a rich source of diverse secondary metabolites, especially diterpenoids, which have demonstrated a broad spectrum of bioactivities in research, including cytotoxic, anti-inflammatory, and antifungal properties . As a member of the megastigmane class, this compound is of significant interest for research in plant chemistry and for investigating the biological activities of natural products . This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic or therapeutic procedures for humans or animals, nor is it for personal use. RUO products are exempt from many regulatory controls and are not validated for clinical diagnostics . Researchers are responsible for ensuring their use of this material complies with all applicable laws and regulations.

Properties

Molecular Formula

C24H42O12

Molecular Weight

522.6 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[(1S,4S,5R)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C24H42O12/c1-12-7-14(8-22(3,4)24(12,32)6-5-13(2)27)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-6,12-21,25-32H,7-11H2,1-4H3/b6-5+/t12-,13-,14+,15-,16-,17+,18-,19+,20-,21+,23-,24-/m1/s1

InChI Key

JRBOWEBYZVKAGB-GKVCMWFDSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC([C@]1(/C=C/[C@@H](C)O)O)(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O

Canonical SMILES

CC1CC(CC(C1(C=CC(C)O)O)(C)C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Crotonionoside C can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Crotonionoside C has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: Employed in cell culture studies to understand its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Crotonionoside C involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between Crotonionoside C and related glycosides:

Compound Name Molecular Formula Source Aglycone Type Glycosidic Substituents Key Spectral Features
This compound C₂₄H₄₂O₁₂ C. cascarilloides Megastigmane Arabinosyl(1→6)-glucoside Distinct NMR shifts at δ 5.2 (H-7)
Crotonionoside A C₂₉H₄₂O₁₁ C. cascarilloides Megastigmane 6′-O-feruloyl-glucoside [α]D = +44.2 (MeOH)
Crotonionoside B C₃₀H₄₄O₁₂ C. cascarilloides Megastigmane Additional acetyl or methyl group Not reported
Cyperenoic acid-9-O-glucoside C₂₁H₃₂O₈ C. crassifolius Diterpene Glucopyranoside IR peaks for carboxyl groups
Wilfordoniside B C₁₉H₃₂O₇ Tripterygium species Megastigmane-like Rhamnosyl-glucoside Overlapping ¹³C NMR with crotonionosides

Key Observations :

  • Aglycone Diversity: this compound shares a megastigmane backbone with Crotonionosides A and B but differs from diterpene-based glycosides (e.g., Cyperenoic acid glucoside) .
  • Substituent Variability: The presence of a feruloyl group in Crotonionoside A enhances its molecular weight and polarity compared to this compound .
  • Stereochemical Nuances: this compound’s arabinosyl(1→6)-glucose linkage contrasts with Wilfordoniside B’s rhamnose-glucose motif, affecting solubility and bioactivity .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • This compound’s lower molecular weight (522.6 g/mol) compared to Crotonionoside A (566.6 g/mol) suggests improved aqueous solubility, which may influence its absorption and distribution in biological systems .
Bioactivity
  • Antioxidant Capacity: Unlike flavonoid glycosides (e.g., Helichrysoside-3′-methylether), this compound’s megastigmane core may favor radical scavenging via hydroxyl groups on the sugar moiety .

Analytical Differentiation

  • Chromatographic Behavior: this compound elutes earlier than Crotonionoside A in reversed-phase HPLC due to reduced hydrophobic interactions, as seen in analogous epimers (e.g., dendranthemoside A vs. turpinionoside A) .
  • Spectroscopic Signatures: ¹H NMR of this compound shows a characteristic doublet for H-7 (δ 5.2), absent in diterpene glycosides like Cyperenoic acid-9-O-glucoside .

Q & A

Q. What protocols ensure reproducibility in this compound research across laboratories?

  • Methodological Answer :
  • Detailed SOPs : Document instrument calibration, solvent batches, and cell passage numbers.
  • Open data : Share raw spectra, chromatograms, and code via repositories like Zenodo.
  • Inter-lab validation : Collaborate with independent labs to replicate key findings.
    Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.